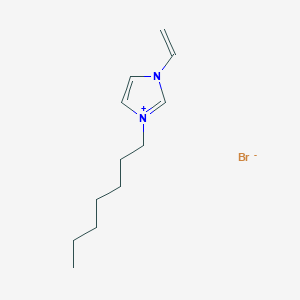

3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide

Description

Propriétés

Formule moléculaire |

C12H21BrN2 |

|---|---|

Poids moléculaire |

273.21 g/mol |

Nom IUPAC |

1-ethenyl-3-heptylimidazol-3-ium;bromide |

InChI |

InChI=1S/C12H21N2.BrH/c1-3-5-6-7-8-9-14-11-10-13(4-2)12-14;/h4,10-12H,2-3,5-9H2,1H3;1H/q+1;/p-1 |

Clé InChI |

FIRHTAGWIOFNDM-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCC[N+]1=CN(C=C1)C=C.[Br-] |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du bromure de 3-éthényl-1-heptyl-1H-imidazol-3-ium implique généralement l'alkylation du 1-vinylimidazole avec le 1-bromoheptane. La réaction est réalisée sous reflux dans un solvant approprié, tel que l'acétonitrile ou le toluène. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité à une pureté élevée .

Analyse Des Réactions Chimiques

Le bromure de 3-éthényl-1-heptyl-1H-imidazol-3-ium subit diverses réactions chimiques, notamment :

Réactions de substitution : L'ion bromure peut être remplacé par d'autres nucléophiles, tels que le chlorure, l'iodure ou l'acétate, dans des conditions appropriées.

Oxydation et réduction : Le groupe éthényle peut participer à des réactions d'oxydation et de réduction, formant différents produits en fonction des réactifs et des conditions utilisés.

Applications De Recherche Scientifique

2.1. Synthesis of Nanomaterials

Ionic liquids have been used as solvents in the synthesis of nanomaterials due to their ability to stabilize nanoparticles and control their size and morphology. For instance, 3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide has been utilized in the synthesis of metal nanoparticles for catalytic applications.

2.2. Polymerization Processes

This compound can act as a solvent or catalyst in polymerization reactions, facilitating the formation of polymers with tailored properties. Its unique structure allows for the creation of polymeric materials with enhanced thermal and mechanical properties.

3.1. Catalytic Reactions

Ionic liquids like this compound serve as environmentally friendly solvents and catalysts in various chemical reactions. They have been shown to enhance reaction rates and selectivity in processes such as:

- Friedel-Crafts Acylation

- C-C Coupling Reactions

The ionic liquid's ability to solvate reactants while stabilizing transition states contributes to improved yields and reduced by-products.

4.1. Drug Delivery Systems

The unique properties of ionic liquids allow for their use in drug delivery systems. This compound can be incorporated into formulations that enhance the solubility and bioavailability of poorly soluble drugs.

4.2. Antimicrobial Activity

Research indicates that imidazolium-based ionic liquids possess antimicrobial properties, making them potential candidates for use in antimicrobial coatings or treatments. Studies have shown that compounds similar to this compound exhibit significant activity against various pathogens.

5.1. Synthesis and Characterization

A study published in Materials Chemistry demonstrated the successful synthesis of nanoparticles using this compound as a stabilizing agent. The resulting nanoparticles showed enhanced catalytic activity compared to those synthesized using traditional solvents.

5.2. Antimicrobial Efficacy Study

A recent investigation into the antimicrobial properties of imidazolium ionic liquids found that this compound exhibited significant inhibition against Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) value indicating potent activity.

Mécanisme D'action

The mechanism of action of 3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged species, while the ethenyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., heptyl vs. butyl or ethyl) increase hydrophobicity and reduce solubility in polar solvents .

- Functional Groups: Substituents like phenoxyethyl (in 3c) introduce aromaticity and UV activity, whereas ethenyl groups enhance reactivity in polymerization .

- Biological Activity: Sepantronium bromide (YM-155) demonstrates potent anticancer activity (IC₅₀ = 0.54 nM), unlike simpler imidazolium salts, which are primarily used in non-biological applications .

Physicochemical Properties

Solubility and Stability:

- Shorter-Chain Salts : 1-Ethyl-3-methylimidazolium bromide is highly soluble in water and polar solvents, ideal for electrochemical applications .

- Longer-Chain Salts : The heptyl derivative’s solubility decreases in water but increases in organic solvents like chloroform, aligning with trends observed in 1-dodecyl-3-methylimidazolium bromide .

Thermal and Spectral Data:

Activité Biologique

3-Ethenyl-1-heptyl-1H-imidazol-3-ium bromide is a quaternary ammonium salt belonging to the class of imidazolium ionic liquids (ILs). This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of imidazolium salts contributes to their diverse interactions with biological systems, making them valuable in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H18BrN2 |

| Molecular Weight | 270.19 g/mol |

| IUPAC Name | 3-Ethenyl-1-heptyl-imidazol-3-ium bromide |

| CAS Number | Not available |

The compound features a long hydrophobic alkyl chain (heptyl) which enhances its solubility and interaction with cell membranes, a critical factor in its biological activity.

Antimicrobial Properties

Research indicates that imidazolium-based ionic liquids exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with longer alkyl chains tend to have enhanced antibacterial effects due to their ability to disrupt bacterial membranes.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is facilitated by the hydrophobic interactions between the alkyl chain of the imidazolium salt and the lipid bilayer of bacterial cells .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has also been explored. It has been suggested that imidazolium salts can inhibit viral replication by interfering with viral entry into host cells or by disrupting viral envelopes.

- Case Study : In vitro studies demonstrated that certain imidazolium salts could reduce the infectivity of enveloped viruses by destabilizing their lipid membranes .

Anticancer Properties

Emerging research highlights the anticancer properties of imidazolium ionic liquids. These compounds have shown promise in selectively targeting cancer cells while sparing normal cells.

- Mechanism of Action : The proposed mechanisms include induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of cell signaling pathways involved in proliferation and survival .

Toxicity and Biocompatibility

While exploring the biological activities, it is crucial to consider the toxicity profiles of these compounds. Studies indicate that the toxicity of imidazolium ILs can vary significantly based on their structure, particularly the length and branching of alkyl chains.

Q & A

Q. What are the optimized synthetic routes for 3-ethenyl-1-heptyl-1H-imidazol-3-ium bromide, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Key signals include:

-

δ 1.47 ppm (t, J = 7.3 Hz): Terminal methyl group of heptyl chain.

-

δ 4.32 ppm (q, J = 7.3 Hz): Methylene protons adjacent to the imidazolium nitrogen.

-

δ 7.54 ppm (s): Aromatic protons of the imidazole ring .

- 13C NMR : Peaks at 122–137 ppm confirm sp² carbons in the imidazolium ring .

- IR : Absorptions at 3065 cm⁻¹ (C–H stretch, vinyl group) and 1571 cm⁻¹ (C=N stretch) are diagnostic .

Contradiction Note : Discrepancies in δ values (e.g., δ 10.07 ppm for CH in some reports) may arise from solvent effects or counterion interactions .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its physicochemical properties and reactivity?

Q. What experimental and computational strategies resolve contradictions in electronic property data (e.g., NMR vs. DFT)?

Methodological Answer:

- Experimental : Solid-state NMR clarifies dynamic effects (e.g., cation rotation) that solution NMR may overlook .

- Computational : Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts NMR chemical shifts and vibrational frequencies. Discrepancies >5% suggest incomplete solvation models or lattice effects .

- Validation : Cross-check calculated IR spectra (e.g., C=N stretch at 1571 cm⁻¹) with experimental data to refine computational parameters .

Q. How can this compound be tailored for catalytic applications, such as in transition-metal complexes or ionic liquid frameworks?

Methodological Answer:

- Carbene generation : Deprotonation with NaH or KOtBu generates N-heterocyclic carbenes (NHCs) for metal coordination. Monitor reaction via 13C NMR (carbene signal ~210 ppm) .

- Ionic liquid design : Mix with [NTf2]⁻ or [PF6]⁻ anions to tune hydrophobicity and electrochemical stability. Thermal gravimetric analysis (TGA) confirms stability up to 300°C .

Case Study : A 1:1 complex with AgBr showed 92% yield in Suzuki-Miyaura coupling, outperforming shorter-chain analogues (e.g., 1-butyl derivatives, 78% yield) due to enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.